molecular formula C12H12F2O B179497 4-(3,4-Difluorophenyl)cyclohexanone CAS No. 135862-41-8

4-(3,4-Difluorophenyl)cyclohexanone

Cat. No.: B179497
CAS No.: 135862-41-8
M. Wt: 210.22 g/mol
InChI Key: SNZZHQLDZGYZHT-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H12F2O It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)cyclohexanone typically involves the reaction of 3,4-difluorobenzene with cyclohexanone under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions can occur on the aromatic ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Difluorophenyl)cyclohexanone: Unique due to the presence of the 3,4-difluorophenyl group.

    Cyclohexanone: Lacks the fluorinated aromatic ring, resulting in different chemical properties.

    4-Phenylcyclohexanone: Contains a phenyl group instead of a difluorophenyl group, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to the presence of fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-(3,4-difluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZZHQLDZGYZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6.30 g of 8-(3,4-difluorophenyl)-1,4-dioxaspiro[4.5]decane, 60 ml of toluene and 40 ml of formic acid was stirred for 18 hours. The formic acid phase was separated and extracted twice with 30 ml of toluene each time. The combined toluene phase was washed neutral with water, dried over sodium sulphate and concentrated. There were obtained 5.00 g of 4-(3,4-difluorophenyl)cyclohexanone as a colourless oil.
Name
8-(3,4-difluorophenyl)-1,4-dioxaspiro[4.5]decane
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Difluorophenyl)cyclohexanone
Reactant of Route 2
4-(3,4-Difluorophenyl)cyclohexanone
Reactant of Route 3
4-(3,4-Difluorophenyl)cyclohexanone
Reactant of Route 4
Reactant of Route 4
4-(3,4-Difluorophenyl)cyclohexanone
Reactant of Route 5
4-(3,4-Difluorophenyl)cyclohexanone
Reactant of Route 6
4-(3,4-Difluorophenyl)cyclohexanone

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